![molecular formula C16H23ClN2O4 B8058558 alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride](/img/structure/B8058558.png)
alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, an acetyl group, and a benzenebutanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is first acetylated using acetic anhydride under acidic conditions. The resulting product is then coupled with benzenebutanoic acid through an amide bond formation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions
AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and acetyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BetaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride
- GammaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride
Uniqueness
AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYZFKMWYMTMH-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC(CCC2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


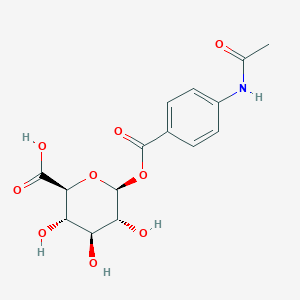
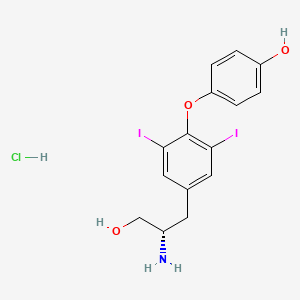
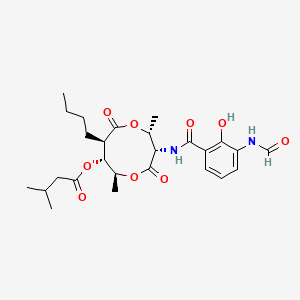
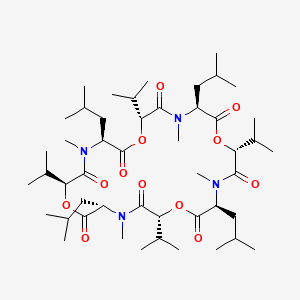
![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)
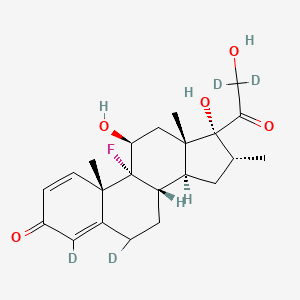
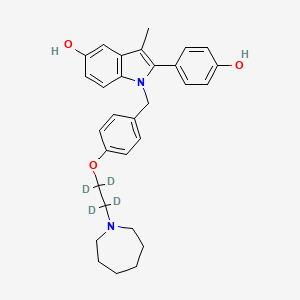
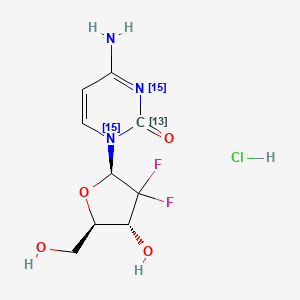
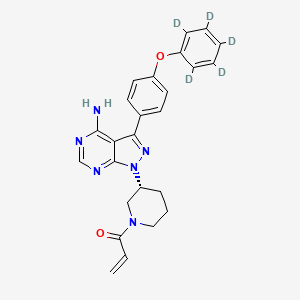

![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)
